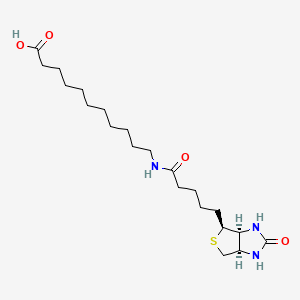

SLC-(+)-Biotin

Vue d'ensemble

Description

SLC-(+)-Biotin, also known as biotin sulfoxide, is a naturally occurring compound found in many organisms. It is a derivative of biotin, a water-soluble vitamin B7. Biotin plays an important role in many metabolic processes, including the synthesis of fatty acids and the breakdown of proteins. SLC-(+)-Biotin is an important component of several biochemical and physiological processes and has a wide range of potential applications in scientific research.

Applications De Recherche Scientifique

Cell-Based Assay Development for SLC Transporters

SLC-(+)-Biotin is instrumental in developing cell-based assays for studying the Solute Carrier (SLC) family of transporters . These assays are crucial for understanding the biological roles of SLCs and for drug discovery efforts. The compound can be used to label SLC proteins, allowing researchers to monitor their expression, localization, and function within cells.

Drug Discovery and Pharmacokinetics

In drug discovery, (+)-Biotin-SLC can be used to investigate the pharmacokinetics of potential drug candidates . By attaching biotin to drugs and using SLC transporters as a model, scientists can study absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for drug development.

Genetic Variant Cataloging

SLC-(+)-Biotin aids in cataloging genetic variants of SLC transporters, which is vital for personalized medicine . This process involves identifying and studying the effects of genetic variations on transporter function, which can influence drug response and toxicity.

Molecular Cloning and Gene Manipulation

The compound is used in molecular cloning and gene manipulation techniques. It serves as a marker to track the successful incorporation of genetic material into vectors during cloning processes . This is particularly useful for creating recombinant DNA molecules and studying gene function.

Protein-Protein Interaction Studies

Researchers utilize SLC-(+)-Biotin to study protein-protein interactions involving SLC transporters . Biotinylated proteins can be easily isolated and analyzed, allowing for the identification of interacting partners and the elucidation of complex cellular pathways.

Structural Biology and Proteomics

In structural biology, (+)-Biotin-SLC is used to purify proteins for crystallography and other structural determination methods . It enables the isolation of SLC transporters, which can then be studied to understand their structure and function at the molecular level.

Mécanisme D'action

Target of Action

The primary targets of SLC-(+)-Biotin are the solute carrier (SLC) transporters . These are a family of more than 300 membrane-bound proteins that facilitate the transport of a wide array of substrates across biological membranes . They play important roles in physiological processes ranging from the cellular uptake of nutrients to the absorption of drugs and other xenobiotics .

Mode of Action

SLC-(+)-Biotin interacts with its targets, the SLC transporters, to mediate the translocation of substrates across biological membranes . These transporters are primarily involved in the uptake of small molecules into cells . The interaction between SLC-(+)-Biotin and the SLC transporters can result in changes in the transport of these substrates, affecting their cellular concentrations and thereby influencing various cellular processes .

Biochemical Pathways

The action of SLC-(+)-Biotin on the SLC transporters can affect various biochemical pathways. For instance, SLC transporters are known to play significant roles in the handling of therapeutic agents including anticancer drugs . Therefore, the interaction of SLC-(+)-Biotin with these transporters could potentially influence the efficacy of these therapeutic agents by altering their cellular uptake .

Pharmacokinetics

The pharmacokinetics of SLC-(+)-Biotin, including its absorption, distribution, metabolism, and excretion (ADME) properties, are likely to be influenced by its interaction with the SLC transporters . These transporters play a crucial role in the ADME of drugs, mediating their cellular uptake and contributing to their distribution and elimination . Therefore, the interaction of SLC-(+)-Biotin with the SLC transporters could impact its bioavailability and overall pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the action of SLC-(+)-Biotin are likely to be diverse, given the wide range of substrates transported by the SLC transporters . By interacting with these transporters, SLC-(+)-Biotin could potentially influence various cellular processes, from nutrient uptake to drug absorption . The specific molecular and cellular effects would depend on the particular slc transporters targeted by slc-(+)-biotin and the substrates they transport .

Action Environment

The action, efficacy, and stability of SLC-(+)-Biotin could be influenced by various environmental factors. For instance, the expression and activity of the SLC transporters can be affected by factors such as pH, temperature, and the presence of other substances . Therefore, these factors could potentially influence the interaction of SLC-(+)-Biotin with the SLC transporters and thereby affect its action .

Propriétés

IUPAC Name |

11-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N3O4S/c25-18(22-14-10-6-4-2-1-3-5-7-13-19(26)27)12-9-8-11-17-20-16(15-29-17)23-21(28)24-20/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXXNEUKRWLXPD-ZWOKBUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

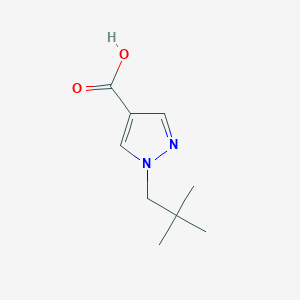

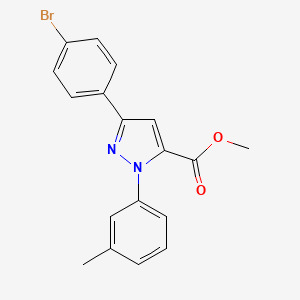

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

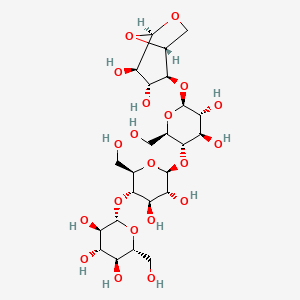

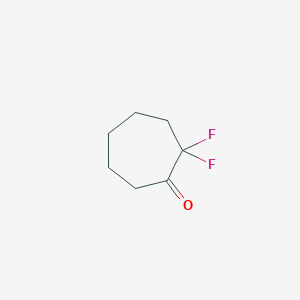

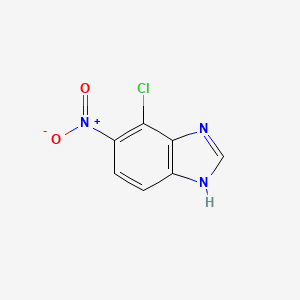

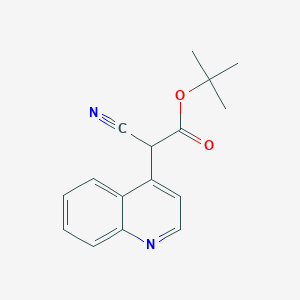

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458838.png)